2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol
CAS No.: 53905-36-5
Cat. No.: VC11567642
Molecular Formula: C12H8Cl2O2
Molecular Weight: 255.09 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53905-36-5 |
|---|---|
| Molecular Formula | C12H8Cl2O2 |
| Molecular Weight | 255.09 g/mol |
| IUPAC Name | 3-chloro-4-(2-chloro-4-hydroxyphenyl)phenol |
| Standard InChI | InChI=1S/C12H8Cl2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H |
| Standard InChI Key | IQMJRCXJLCNUPR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1O)Cl)C2=C(C=C(C=C2)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,2'-Dichloro-[1,1'-biphenyl]-4,4'-diol (C₁₂H₈Cl₂O₂) consists of two benzene rings connected by a single bond, with chlorine atoms at the 2 and 2' positions and hydroxyl groups at the 4 and 4' positions. The planar biphenyl structure allows for conjugation across the rings, while the electron-withdrawing chlorine atoms and electron-donating hydroxyl groups create a polarized electronic environment. This polarity influences reactivity, solubility, and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈Cl₂O₂ |
| Molecular Weight | 267.10 g/mol |
| CAS Number | Not formally assigned* |
| SMILES Notation | OC1=CC(Cl)=CC=C1C2=CC(Cl)=CC=C2O |
| Topological Polar Surface Area | 40.5 Ų |
*No registered CAS number was identified for this exact compound, though analogues like [1,1'-biphenyl]-2,4-diol (CAS 134-52-1) and dichlorobiphenyl ammonium salts (CAS 70146-07-5) are documented .
Synthesis and Reaction Pathways
Halogenation and Coupling Strategies
The synthesis of 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol likely involves multi-step halogenation and cross-coupling reactions. A plausible route includes:
-
Suzuki-Miyaura Coupling: Utilizing 4-bromo-2-chlorophenol and a boronic acid derivative to assemble the biphenyl backbone. This method, demonstrated in the synthesis of [1,1'-biphenyl]-2,4-diol, offers regioselectivity and functional group tolerance .
-
Directed Ortho-Metalation: Introducing chlorine substituents via electrophilic aromatic substitution, leveraging directing groups like hydroxyls to achieve precise halogen placement .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Biphenyl Formation | Pd(PPh₃)₄, Na₂CO₃, 1,2-dimethoxyethane, 95°C | ~61% | |
| Chlorination | AlCl₃, Cl₂ or Cl⁻ source, nitrobenzene, 40°C | ~42%* |
*Yield inferred from analogous chlorination of biphenyl diols .
Post-Functionalization
The hydroxyl groups at 4 and 4' positions enable further derivatization, such as etherification or esterification. For example, reaction with chloroacetyl chloride under Friedel-Crafts conditions could yield benzofuranone derivatives, as observed in related systems .
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility is influenced by its polar hydroxyl groups and non-polar chlorine substituents. Predictions based on analogous structures suggest:
-
Aqueous Solubility: ~0.05–0.1 mg/mL (similar to [1,1'-biphenyl]-2,4-diol) .
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Log P (Octanol-Water): ~2.7–3.1, indicating moderate hydrophobicity .
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Log P | 2.9 (XLOGP3) | Computational |
| Water Solubility | 0.08 mg/mL | ESOL Model |
| Melting Point | 180–190°C (est.) | Analogues |
Spectral Characteristics
-
UV-Vis: Absorption maxima near 280 nm due to π→π* transitions in the biphenyl system.
-
NMR: Distinct signals for aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 5.0–5.5 ppm) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Biphenyl diols serve as precursors to bioactive molecules. For instance, hydroxylated biphenyls are key intermediates in anticoagulants and antiviral agents . The chlorine substituents in 2,2'-dichloro derivatives may enhance metabolic stability or receptor binding affinity.
Materials Science
The compound’s rigid, planar structure makes it a candidate for liquid crystal displays (LCDs) or organic semiconductors. Chlorine atoms can modulate electronic properties, while hydroxyl groups enable polymerization into polyethers or polyesters .
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